molecular formula C15H10F4O3 B12071342 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid

5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid

Cat. No.: B12071342
M. Wt: 314.23 g/mol
InChI Key: CUTMEDGBZGCPJC-UHFFFAOYSA-N
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Description

5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid is an organic compound with the molecular formula C15H10F4O3 It is a biphenyl derivative, characterized by the presence of both fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Aryl Halide: The starting material, an aryl halide, is prepared through halogenation of the corresponding biphenyl compound.

    Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethoxy groups enhance its lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid is unique due to the presence of both fluorine and trifluoromethoxy groups on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.

Properties

Molecular Formula

C15H10F4O3

Molecular Weight

314.23 g/mol

IUPAC Name

2-[4-fluoro-2-[2-(trifluoromethoxy)phenyl]phenyl]acetic acid

InChI

InChI=1S/C15H10F4O3/c16-10-6-5-9(7-14(20)21)12(8-10)11-3-1-2-4-13(11)22-15(17,18)19/h1-6,8H,7H2,(H,20,21)

InChI Key

CUTMEDGBZGCPJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)OC(F)(F)F

Origin of Product

United States

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